N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound that features both chlorophenyl and trifluoromethyl groups, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science . The presence of these groups often imparts unique chemical and physical properties, making the compound valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-3-trifluoromethylphenyl)methacrylamide: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethyl ketones: Known for their valuable synthetic applications and biological activities.
Uniqueness
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of chlorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGVDGEDLRIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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